amcinonide

Übersicht

Beschreibung

Amcinonide is a topical glucocorticoid used to treat itching, redness, and swelling associated with several dermatologic conditions such as atopic dermatitis and allergic contact dermatitis . It is a multi-functional small molecule corticosteroid that has been approved by the FDA and is currently marketed as an ointment, lotion, or cream .

Vorbereitungsmethoden

The preparation of amcinonide involves several synthetic routes and reaction conditions. One method involves the use of pregna-1,4-diene-3,20-dione as a starting material, which undergoes a series of reactions including fluorination, hydroxylation, and acetal formation to yield this compound . Industrial production methods typically involve optimizing these reactions to achieve high yield and purity while minimizing production costs .

Analyse Chemischer Reaktionen

Amcinonide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluorinating agents, hydroxylating agents, and acetal-forming agents . The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Medical Uses

Primary Indications:

- Dermatitis : Effective for atopic dermatitis and allergic contact dermatitis.

- Psoriasis : Used to manage symptoms and flare-ups.

- Eczema : Provides relief from inflammation and itching.

Amcinonide is generally applied two to three times daily for creams and ointments, while lotions are typically used twice daily. Occlusive dressings may enhance its efficacy in treating conditions like psoriasis .

Efficacy Studies

-

Comparative Studies :

- A study by Woodford & Barry (1979) compared 0.1% this compound cream against Triamcinolone Acetonide and other corticosteroids using a vasoconstrictor assay. Results indicated that this compound had superior bioactivity and pharmacokinetic profiles compared to its counterparts .

- Binet et al. (1979) conducted a double-blind study comparing this compound ointment with Fluocinonide for treating psoriasis. The study found significant improvements in both objective (e.g., scales, swelling) and subjective (e.g., itching) criteria after one week of treatment .

- Long-term Usage :

Case Studies

- A case reported allergic contact dermatitis due to this compound application, emphasizing the potential for adverse reactions even with topical corticosteroids .

- Another study explored the impact of this compound on skin thickness over 21 days in various body areas, demonstrating significant changes in skin morphology associated with corticosteroid use .

Pharmacokinetics

This compound exhibits a peak bioavailability approximately 12 hours post-application when covered with an occlusive dressing. Its pharmacokinetic profile indicates effective absorption and distribution within the target tissues .

Summary of Research Findings

| Study | Year | Comparison | Key Findings |

|---|---|---|---|

| Woodford & Barry | 1979 | This compound vs Triamcinolone | This compound showed higher bioactivity. |

| Binet et al. | 1979 | This compound vs Fluocinonide | Significant improvement in psoriasis symptoms. |

| Fedler et al. | 1993 | Long-term use effects | Potential for allergic reactions noted. |

Wirkmechanismus

The mechanism of action of amcinonide involves its role as a corticosteroid hormone receptor agonist . It reduces or inhibits the actions of chemicals in the body that cause inflammation, redness, and swelling by inducing the production of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Vergleich Mit ähnlichen Verbindungen

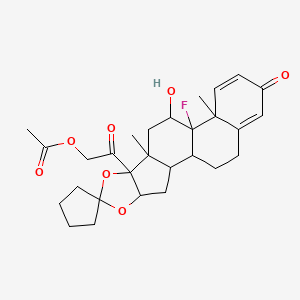

Amcinonide is similar to other topical corticosteroids such as fluocinonide and triamcinolone acetonide . it is unique in its specific chemical structure, which includes a fluorine atom and a cyclopentylidene acetal group . This unique structure contributes to its specific pharmacological properties and therapeutic efficacy . Other similar compounds include betamethasone, clobetasol, and hydrocortisone .

Eigenschaften

IUPAC Name |

[2-(12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKJAFIWWBXGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860623 | |

| Record name | 2-(4'b-Fluoro-5'-hydroxy-4'a,6'a-dimethyl-2'-oxo-2',4'a,4'b,5',6',6'a,9'a,10',10'a,10'b,11',12'-dodecahydro-6'bH-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-6'b-yl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.